2-Bromo-4-fluorophenyl isothiocyanate chemical properties and structure
2-Bromo-4-fluorophenyl isothiocyanate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and available data for 2-Bromo-4-fluorophenyl isothiocyanate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While experimental data for this specific compound is limited in publicly accessible literature, this guide consolidates available information and provides context through general principles of isothiocyanate chemistry and synthesis.
Chemical Structure and Properties
2-Bromo-4-fluorophenyl isothiocyanate is an aromatic organic compound containing a bromine atom, a fluorine atom, and an isothiocyanate functional group attached to a benzene ring.
Structure:
Caption: 2D structure of 2-Bromo-4-fluorophenyl isothiocyanate.
Chemical Identifiers: Multiple CAS numbers are associated with this compound, with the most common being 183995-72-4 and 175205-35-3 .[1][2][3][4][5][6][7][8] This ambiguity can arise from different suppliers or cataloging systems.
Molecular Formula: C₇H₃BrFNS[1][2]
Molecular Weight: 232.07 g/mol [1][2]
Physical Properties: Quantitative experimental data for the physical properties of 2-Bromo-4-fluorophenyl isothiocyanate are not widely available in peer-reviewed literature. However, some supplier-provided data suggests the following, which should be considered as potentially predicted values until experimentally confirmed:
| Property | Value | Source |
| Melting Point | 162 °C | [5] |
| Boiling Point | 287.9 °C | [5] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm), with coupling patterns determined by the substitution on the phenyl ring.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and a characteristic signal for the isothiocyanate carbon (-N=C=S). The chemical shift of the isothiocyanate carbon can be broad and sometimes difficult to observe.
-
FT-IR: The infrared spectrum will exhibit a strong, characteristic absorption band for the asymmetric stretch of the isothiocyanate group (-N=C=S) in the range of 2000-2200 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of the bromo- and fluoro-substituted phenyl isothiocyanate structure.
Synthesis
A specific, detailed experimental protocol for the synthesis of 2-Bromo-4-fluorophenyl isothiocyanate is not available in the reviewed literature. However, general methods for the synthesis of aryl isothiocyanates from the corresponding anilines are well-established. The most common precursor for the synthesis of 2-Bromo-4-fluorophenyl isothiocyanate is 2-bromo-4-fluoroaniline.
Two common synthetic routes are outlined below:
Method A: Reaction with Thiophosgene or a Thiophosgene Equivalent
This is a widely used method for the preparation of isothiocyanates. The reaction involves the treatment of the primary amine (2-bromo-4-fluoroaniline) with thiophosgene (CSCl₂) or a safer equivalent like triphosgene in the presence of a base.
Caption: General synthesis of isothiocyanates using thiophosgene.
Method B: Reaction with Carbon Disulfide followed by a Desulfurizing Agent
This method provides an alternative to the use of highly toxic thiophosgene. The amine is first reacted with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate.
Caption: Two-step synthesis of isothiocyanates via a dithiocarbamate intermediate.
Detailed Experimental Protocol (General)
The following is a generalized protocol for the synthesis of an aryl isothiocyanate from the corresponding aniline using carbon disulfide and a desulfurizing agent. This protocol should be adapted and optimized for the specific synthesis of 2-Bromo-4-fluorophenyl isothiocyanate.
Materials:
-
2-Bromo-4-fluoroaniline
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or another suitable base
-
Tosyl chloride (TsCl) or another suitable desulfurizing agent
-
Dichloromethane (CH₂Cl₂) or another suitable solvent
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-bromo-4-fluoroaniline in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution, followed by the slow, dropwise addition of carbon disulfide.
-
Stir the reaction mixture at 0 °C for a specified time to allow for the formation of the dithiocarbamate salt.
-
Slowly add the desulfurizing agent (e.g., tosyl chloride) to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or another suitable method to yield pure 2-Bromo-4-fluorophenyl isothiocyanate.
Reactivity and Potential Applications
Isothiocyanates are versatile electrophilic compounds that readily react with nucleophiles. The carbon atom of the -N=C=S group is electrophilic and is the primary site of nucleophilic attack. This reactivity is the basis for their wide range of biological activities and their utility as synthetic intermediates.
General Reactivity:
Caption: General reaction of isothiocyanates with nucleophiles.
The presence of the electron-withdrawing bromine and fluorine atoms on the phenyl ring is expected to enhance the electrophilicity of the isothiocyanate carbon, potentially increasing its reactivity towards nucleophiles compared to unsubstituted phenyl isothiocyanate.
Potential Applications in Research and Drug Development:
While specific applications for 2-Bromo-4-fluorophenyl isothiocyanate are not well-documented, its structure suggests potential utility in several areas based on the known activities of other isothiocyanates:
-
Cancer Research: Many isothiocyanates exhibit anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[9][10][11] The unique substitution pattern of this compound could be explored for the development of novel anticancer agents.
-
Enzyme Inhibition: The electrophilic nature of the isothiocyanate group makes it a potential covalent inhibitor of enzymes, particularly those with nucleophilic residues (e.g., cysteine) in their active sites.
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Chemical Probe Development: As a reactive fragment, it could be incorporated into larger molecules to serve as a chemical probe for identifying and studying the function of target proteins.
-
Organic Synthesis: It can serve as a building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules.
Safety Information
2-Bromo-4-fluorophenyl isothiocyanate is classified as a hazardous substance. Appropriate safety precautions must be taken when handling this compound.
Hazard Statements:
-
H302+H312: Harmful if swallowed or in contact with skin.[2]
-
H314: Causes severe skin burns and eye damage.[2]
-
H331: Toxic if inhaled.[2]
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[2]
Refer to the Safety Data Sheet (SDS) from the supplier for complete and detailed safety information.
Conclusion
2-Bromo-4-fluorophenyl isothiocyanate is a halogenated aromatic isothiocyanate with potential applications in medicinal chemistry and organic synthesis. While there is a notable lack of comprehensive experimental data in the public domain, this guide provides a foundational understanding of its structure, properties, and potential reactivity based on established chemical principles. Further experimental investigation is necessary to fully characterize this compound and explore its potential in various research and development endeavors. Researchers are encouraged to perform their own analytical characterization and to develop specific synthetic protocols based on the general methods outlined herein.
References
- 1. scbt.com [scbt.com]
- 2. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 3. 2-Bromo-4-fluorophenyl isothiocyanate | 183995-72-4 [sigmaaldrich.com]
- 4. 2-Bromo-4-fluorophenyl isothiocyanate | 183995-72-4 [sigmaaldrich.com]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. 183995-72-4 Cas No. | 2-Bromo-4-fluorophenyl isothiocyanate | Apollo [store.apolloscientific.co.uk]
- 7. matrixscientific.com [matrixscientific.com]
- 8. scbt.com [scbt.com]
- 9. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 11. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
